7-Hydroxy-1-oxo-2,3-dihydroindene-5-carboxylic acid

Medicinal Chemistry Structure-Activity Relationship (SAR) Ligand Design

7-Hydroxy-1-oxo-2,3-dihydroindene-5-carboxylic acid (CAS 1273661-16-7) is a bicyclic indanone derivative bearing hydroxyl, ketone, and carboxylic acid functionalities (C₁₀H₈O₄, MW 192.17 g/mol). Its computed physicochemical properties include an XLogP3 of 1.4, a topological polar surface area (TPSA) of 74.6 Ų, a predicted density of 1.525±0.06 g/cm³, a predicted boiling point of 475.9±45.0 °C, and a predicted pKa of 3.63±0.20.

Molecular Formula C10H8O4
Molecular Weight 192.17
CAS No. 1273661-16-7
Cat. No. B2700706
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Hydroxy-1-oxo-2,3-dihydroindene-5-carboxylic acid
CAS1273661-16-7
Molecular FormulaC10H8O4
Molecular Weight192.17
Structural Identifiers
SMILESC1CC(=O)C2=C1C=C(C=C2O)C(=O)O
InChIInChI=1S/C10H8O4/c11-7-2-1-5-3-6(10(13)14)4-8(12)9(5)7/h3-4,12H,1-2H2,(H,13,14)
InChIKeyBDKIYOUECWAUBW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

7-Hydroxy-1-oxo-2,3-dihydroindene-5-carboxylic acid (CAS 1273661-16-7): Core Physicochemical & Safety Profile


7-Hydroxy-1-oxo-2,3-dihydroindene-5-carboxylic acid (CAS 1273661-16-7) is a bicyclic indanone derivative bearing hydroxyl, ketone, and carboxylic acid functionalities (C₁₀H₈O₄, MW 192.17 g/mol) [1]. Its computed physicochemical properties include an XLogP3 of 1.4, a topological polar surface area (TPSA) of 74.6 Ų, a predicted density of 1.525±0.06 g/cm³, a predicted boiling point of 475.9±45.0 °C, and a predicted pKa of 3.63±0.20 [1]. The European Chemicals Agency (ECHA) notification classifies the compound as Acute Toxicity Category 4 (harmful if swallowed), Skin Irritant Category 2, Eye Irritant Category 2A, and Specific Target Organ Toxicity – Single Exposure Category 3 (respiratory irritation) [1].

Why 7-Hydroxy-1-oxo-2,3-dihydroindene-5-carboxylic acid Cannot Be Replaced by Simple Indanone Carboxylic Acids


The closest structural analog, 1-oxoindane-5-carboxylic acid (CAS 3470-45-9, C₁₀H₈O₃, MW 176.17), lacks the 7-hydroxy substituent, resulting in a fundamentally different hydrogen-bonding profile [1]. While both compounds share the indanone-5-carboxylic acid scaffold, the target compound possesses two hydrogen bond donors (HBD = 2) versus one for the parent analog [1]. This additional HBD, combined with a higher acceptor count (4 vs. 3), translates to a larger topological polar surface area (74.6 Ų vs. ~54.4 Ų for the des-hydroxy analog), which is a well-established predictor of altered membrane permeability, solubility, and target-binding pharmacophore complementarity [1][2]. Generic substitution with non-hydroxylated indanone-5-carboxylic acids therefore risks loss of critical molecular recognition features in biological or catalytic applications.

Quantitative Differentiator Evidence: 7-Hydroxy-1-oxo-2,3-dihydroindene-5-carboxylic acid vs. Closest Analogs


Enhanced Hydrogen-Bond Donor Capacity: Target Compound vs. 1-Oxoindane-5-carboxylic Acid

The target compound introduces a 7-hydroxy group that increases the hydrogen bond donor (HBD) count from 1 to 2 compared with 1-oxoindane-5-carboxylic acid (CAS 3470-45-9) [1][2]. This additional donor is positioned ortho to the carboxylic acid on the aromatic ring, enabling dual-point hydrogen-bond interactions with biological targets that are geometrically inaccessible to the parent scaffold.

Medicinal Chemistry Structure-Activity Relationship (SAR) Ligand Design

Topological Polar Surface Area Increase: Implications for Permeability and Solubility Differentiation

The topological polar surface area (TPSA) of the target compound is 74.6 Ų, compared with an estimated ~54.4 Ų for 1-oxoindane-5-carboxylic acid (calculated by subtracting the contribution of 7-OH from the target compound's TPSA) [1]. This ~37% increase in TPSA is predictive of reduced passive membrane permeability but enhanced aqueous solubility, a trade-off that is critical in selecting building blocks for CNS vs. peripheral target programs.

ADME Prediction Drug Design Physicochemical Profiling

Lipophilicity Modulation: XLogP3 Comparison with Des-Hydroxy Analog

The target compound has an XLogP3 of 1.4, while 1-oxoindane-5-carboxylic acid has an XLogP3 of 1.8 [1][2]. The 0.4 log unit reduction conferred by the 7-hydroxy substituent results in a ~2.5-fold decrease in octanol-water partition coefficient, translating to improved metabolic stability predictions (reduced CYP450 liability associated with high logP) and lower plasma protein binding potential.

Lipophilicity Optimization Drug Metabolism Lead Optimization

Hydrogen Bond Acceptor Capacity Differentiation vs. 7-Hydroxy-1-indanone

Compared with 7-hydroxy-1-indanone (CAS 6968-35-0, C₉H₈O₂), which lacks the 5-carboxylic acid group, the target compound has 4 hydrogen bond acceptors (HBA) versus 2 for 7-hydroxy-1-indanone [1][2]. The carboxylic acid moiety introduces two additional acceptor sites and enables salt-bridge formation with basic residues (e.g., lysine, arginine) in enzyme active sites, a binding interaction completely absent in the 7-hydroxy-1-indanone scaffold.

Fragment-Based Drug Discovery Binding Affinity Molecular Recognition

Predicted Acidity (pKa) Differentiation for pH-Dependent Solubility and Salt Formation Strategies

The target compound has a predicted carboxylic acid pKa of 3.63±0.20, while 1-oxoindane-5-carboxylic acid has a predicted pKa of ~4.0 (estimated based on structural similarity) [1]. The electron-withdrawing effect of the 7-hydroxy group (ortho position) lowers the pKa by approximately 0.4 units, enhancing ionization at physiological pH and potentially improving aqueous solubility for formulation development.

Formulation Development Salt Selection Biopharmaceutics

Procurement-Relevant Application Scenarios for 7-Hydroxy-1-oxo-2,3-dihydroindene-5-carboxylic acid


Medicinal Chemistry SAR Expansion of Indanone-Based Inhibitor Series

When an existing indanone-5-carboxylic acid lead series requires exploration of additional hydrogen-bond interactions with a target protein's polar subpocket, the target compound provides a direct synthetic entry to 7-hydroxylated analogs. The additional H-bond donor (HBD = 2 vs. 1 for the parent) and acceptor sites enable pharmacophore extension that is not accessible using non-hydroxylated building blocks [1].

Peripherally Restricted Drug Candidate Design (Low CNS Penetration Strategy)

For therapeutic programs where CNS exclusion is desired, the target compound's elevated TPSA (74.6 Ų vs. ~54.4 Ų for the parent analog) and reduced XLogP3 (1.4 vs. 1.8) predict lower blood-brain barrier permeability [1]. This makes it a rational starting point for designing peripherally selective enzyme inhibitors or receptor modulators, differentiating it from more lipophilic indanone building blocks.

Prodrug or Salt Formulation Derivatization Point

The combination of a carboxylic acid (pKa ~3.63) and a phenolic hydroxyl group on the same scaffold provides two ionizable sites for salt formation or ester prodrug strategies [1]. Compared with monofunctional indanone analogs, the bifunctional character of the target compound allows for more versatile formulation optimization, including pH-dependent solubility tuning and targeted prodrug cleavage.

Chemical Biology Probe Synthesis Requiring Orthogonal Functionalization

In chemical biology applications where both a carboxylic acid (for amide coupling to affinity tags or PEG linkers) and a phenolic hydroxyl (for orthogonal modification such as sulfation or glucuronidation studies) are required, the target compound eliminates the need for multi-step deprotection sequences. This saves synthetic steps relative to routes that would require separate introduction of the 7-OH group onto 1-oxoindane-5-carboxylic acid.

Quote Request

Request a Quote for 7-Hydroxy-1-oxo-2,3-dihydroindene-5-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.